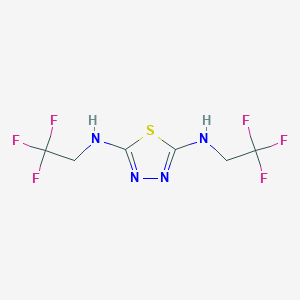
N~2~,N~5~-Bis(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~5~-Bis(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2,5-diamine is a synthetic organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two trifluoroethyl groups attached to the nitrogen atoms at positions 2 and 5 of the thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~5~-Bis(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2,5-diamine typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable thiadiazole precursor. The reaction is usually carried out under controlled conditions, such as in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as distillation, crystallization, and chromatography may be employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~5~-Bis(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
N~2~,N~5~-Bis(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2,5-diamine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2,N~5~-Bis(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2,5-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N~2~,N~5~-Bis(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2,5-diamine: Characterized by the presence of trifluoroethyl groups.
N~2~,N~5~-Bis(ethyl)-1,3,4-thiadiazole-2,5-diamine: Similar structure but with ethyl groups instead of trifluoroethyl groups.
N~2~,N~5~-Bis(methyl)-1,3,4-thiadiazole-2,5-diamine: Contains methyl groups instead of trifluoroethyl groups.
Uniqueness
This compound is unique due to the presence of trifluoroethyl groups, which can impart specific chemical and biological properties. The trifluoroethyl groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
CAS No. |
61785-10-2 |
|---|---|
Molecular Formula |
C6H6F6N4S |
Molecular Weight |
280.20 g/mol |
IUPAC Name |
2-N,5-N-bis(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2,5-diamine |
InChI |
InChI=1S/C6H6F6N4S/c7-5(8,9)1-13-3-15-16-4(17-3)14-2-6(10,11)12/h1-2H2,(H,13,15)(H,14,16) |
InChI Key |
UTDRBDBPOBFFOU-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)NC1=NN=C(S1)NCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















